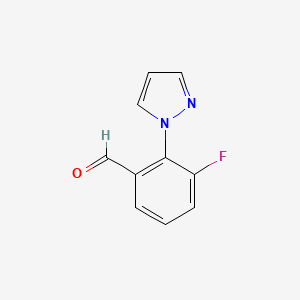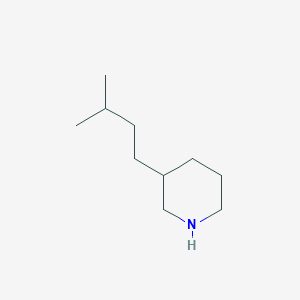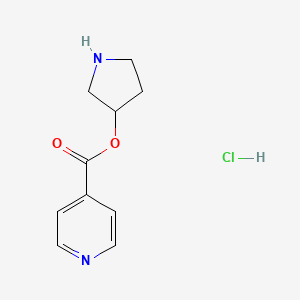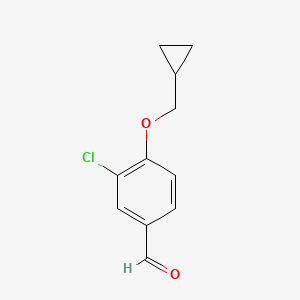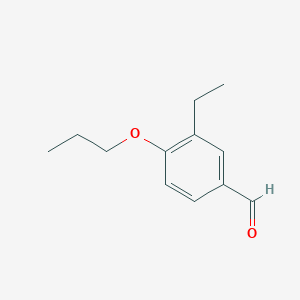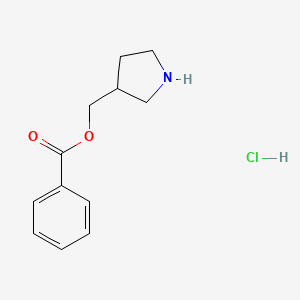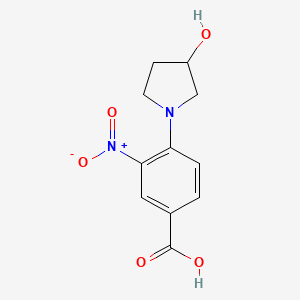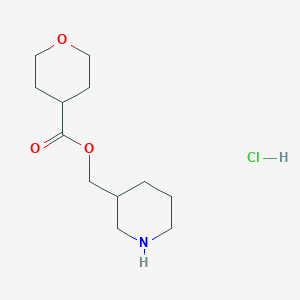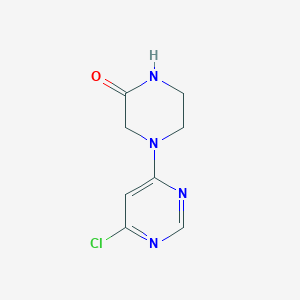![molecular formula C11H15N3O3S B1394825 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone CAS No. 1220039-18-8](/img/structure/B1394825.png)
4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone
Vue d'ensemble
Description
“4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone” is a chemical compound with the molecular formula C11H15N3O3S . It is a compound that can be used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, related compounds have been synthesized. For instance, a series of 2-(4-methylsulfonyl phenyl) indole derivatives have been designed and synthesized, which were assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazinone ring attached to a phenyl ring, which is further substituted with an amino group and a methylsulfonyl group .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 269.32 . Other physical and chemical properties are not available in the current resources.
Applications De Recherche Scientifique
Automated Pre-Column Derivatization and HPLC with Fluorescence Detection
A study by Kline, Kusma, and Matuszewski (1999) describes a method for determining a compound structurally related to 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone in human plasma. This method involves liquid-liquid extraction and automated pre-column chemical derivatization, followed by high-performance liquid chromatography (HPLC) with fluorescence detection (Kline, Kusma, & Matuszewski, 1999).
Phospholipase A2 Inhibitors and Myocardial Infarction
Oinuma et al. (1991) synthesized and evaluated a series of compounds including a structure similar to this compound as potent membrane-bound phospholipase A2 inhibitors. These compounds showed significant potential in reducing the size of myocardial infarction in rats (Oinuma et al., 1991).
Anti-Malarial Activity
A study by Cunico et al. (2009) on the crystal structures of certain piperazine derivatives revealed anti-malarial activity. This suggests the potential utility of similar compounds, such as this compound, in malaria treatment (Cunico et al., 2009).
Novel Antidepressant Metabolism
Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant structurally related to this compound. This study provided insights into the oxidative metabolism involving cytochrome P450 and other enzymes (Hvenegaard et al., 2012).
Atypical Antipsychotic Agents
Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides, closely related to this compound, as novel atypical antipsychotic agents. These compounds showed high affinity for serotonin receptors, indicating their potential use in psychiatric disorders (Park et al., 2010).
Nitric Oxide Donor Anti-Inflammatory Agents
Abdellatif, Moawad, and Knaus (2014) synthesized and evaluated a group of compounds, including structures analogous to this compound, as nitric oxide donor anti-inflammatory agents. This research highlights the therapeutic potential of such compounds in inflammation management (Abdellatif, Moawad, & Knaus, 2014).
Orientations Futures
Given the potential biological activities of related compounds, future research could focus on the synthesis and evaluation of “4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone” and its derivatives for various biological activities. This could include antimicrobial, anti-inflammatory, and COX inhibitory activities, among others .
Propriétés
IUPAC Name |
4-(3-amino-4-methylsulfonylphenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-18(16,17)10-3-2-8(6-9(10)12)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELRETUYRXUBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCNC(=O)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


